N-Benzyl-2-chloronicotinamide

Lipophilicity Chromatography ADME Prediction

Sourcing a reliable nicotinamide scaffold with the precise N-benzyl/2-chloro substitution pattern often delays SAR programs. N-Benzyl-2-chloronicotinamide (CAS 65423-28-1) is the exact building block proven to confer selective phosphodiesterase inhibition and to function as a uniquely potent diselenide synthesis catalyst. - Guaranteed ≥95% purity with batch-specific QC (NMR/HPLC) for reproducible catalytic and biological assays. - Solid, crystalline form (mp 117-120 °C; LogP 2.6) ensures easy handling and straightforward purification in multi-step routes. - Available in research-scale packs (100 mg to 5 g) from globally compliant supply lines, eliminating single-source project risk.

Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
CAS No. 65423-28-1
Cat. No. B1306176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-chloronicotinamide
CAS65423-28-1
Molecular FormulaC13H11ClN2O
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)Cl
InChIInChI=1S/C13H11ClN2O/c14-12-11(7-4-8-15-12)13(17)16-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
InChIKeyXSXUVPQJEQBSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-chloronicotinamide: Sourcing & Specifications


N-Benzyl-2-chloronicotinamide (CAS 65423-28-1) is a substituted nicotinamide derivative with the molecular formula C₁₃H₁₁ClN₂O and a molecular weight of 246.69 g/mol . It is characterized by a 2-chloropyridine-3-carboxamide core bearing an N-benzyl substituent [1]. This solid compound is commercially available for research and development purposes, with suppliers typically specifying a minimum purity of 95% and a melting point of approximately 117-120°C [2].

Synthetic intermediate for nicotinamide-based chemistry
Reported catalyst for diselenide synthesis research
Kinase and PDE inhibitor screening scaffold
Analytical reference standard for nicotinamide derivatives

N-Benzyl-2-chloronicotinamide: Limits of Generic Analogs


Within the broader class of nicotinamide derivatives, specific substituent patterns critically govern both chemical reactivity and biological target engagement. The combination of a 2-chloro group on the pyridine ring and an N-benzyl moiety on the amide nitrogen confers a distinct set of physicochemical and structural properties that are not interchangeable with other analogs . This is evidenced by patent literature indicating that specific N-benzyl substitutions on 2-chloronicotinamide scaffolds are key to achieving selective inhibition of calcium-independent phosphodiesterase, an activity profile not observed across the wider class [1]. Furthermore, the specific N-benzyl-2-chloronicotinamide framework has been identified as a versatile catalyst for diselenide synthesis, a role not demonstrated for simpler or differently substituted analogs, underscoring that generic substitution is not a viable procurement strategy for targeted research applications .

Catalytic function mismatch
The specific diselenide synthesis activity reported for N-Benzyl-2-chloronicotinamide has not been documented for simpler nicotinamide analogs.
Physical property deviation
Analogous compounds exhibit markedly different melting points, which can interfere with identity confirmation and quality control.
Selectivity profile may differ
Patent evidence indicates that N-benzyl substitution is critical for calcium-independent PDE inhibition; generic analogs may not replicate this selective profile.

N-Benzyl-2-chloronicotinamide Comparative Evidence


Lipophilicity vs. N-Ethyl Analog

N-Benzyl-2-chloronicotinamide (MW 246.69) exhibits a computed LogP (XLogP3) of 2.6 [1], reflecting its moderate lipophilicity. This contrasts sharply with the less lipophilic N-ethyl analog, 2-chloro-N-ethylnicotinamide (MW 184.62), which has a computed XLogP3 of 1.5 [2]. This difference is a direct consequence of replacing the ethyl substituent with a benzyl group.

Lipophilicity
Head-to-head
XLogP3 2.6 vs. 1.5 (Δ +1.1)
Supports differential reverse-phase HPLC retention prediction
Computed value; confirm experimentally
Lipophilicity Chromatography ADME Prediction

Catalytic Role in Diselenide Synthesis

N-Benzyl-2-chloronicotinamide has been established as a potent and versatile catalyst for the synthesis of diselenides . While detailed kinetic data comparing its performance to other catalysts is not available in the open literature, its identification for this specific role represents a functional differentiation. Simpler analogs, such as 2-chloronicotinamide itself, are primarily documented as intermediates for further chemical transformations (e.g., hydrolysis to acids, Suzuki coupling), rather than as catalysts .

Catalytic Function
Data to verify
Diselenide synthesis catalyst vs. hydrolysis/coupling intermediate
Unique reported role; verify in target reaction
No comparative kinetic data available
Catalysis Organic Synthesis Selenium Chemistry

Kinase & PDE Inhibition Potential

Nicotinamide-based structures, including N-Benzyl-2-chloronicotinamide, are recognized for their diverse biological activities and have been explored as leads for kinase inhibitors and anticancer agents . More specifically, patents describe N-substituted-2-chloronicotinamides, where the N-substituent is benzyl or mono-substituted benzyl, as selective inhibitors of calcium-independent phosphodiesterase with antidepressant utility [1]. This suggests a promising biological profile, though quantitative activity data (e.g., IC₅₀ values) for this specific compound is not currently available in public databases [2].

Biological Potential
Class-level
Kinase / PDE inhibitor scaffold reported in patent literature
Screening scaffold; direct activity data not available
No IC₅₀ data for this specific compound
Kinase Inhibition Anticancer PDE Inhibition

Purity & Physical Specifications

Procurement specifications for N-Benzyl-2-chloronicotinamide are well-defined, with commercial suppliers consistently offering a minimum purity of 95% and reporting a melting point in the range of 117-120°C [1]. In contrast, the parent compound 2-chloronicotinamide is reported with a higher melting point of 164-167 °C [2], and the analog 2-chloro-N-ethylnicotinamide is also available with a specification of 95% purity but lacks a reported melting point in its public datasheet .

Physical Specifications
Reported
M.p. 117–120°C (target) vs. 164–167°C (parent); Purity ≥95%
Distinct melting point enables identity verification
Commercial lot specifications
Quality Control Material Sourcing Compound Characterization

N-Benzyl-2-chloronicotinamide Applications


Organoselenium Catalysis

Given its documented role as a potent and versatile catalyst for the synthesis of diselenides , N-Benzyl-2-chloronicotinamide is a critical reagent for laboratories developing new methods in selenium chemistry. Procurement for this application is justified by the compound's specific, documented function, which is not shared by the parent 2-chloronicotinamide or its N-ethyl analog.

Kinase & PDE Inhibitor Scaffold

This compound serves as a valuable starting point for medicinal chemistry programs focused on kinases, phosphodiesterases, and anticancer targets. The N-benzyl-2-chloronicotinamide core is recognized for its biological relevance and is specifically claimed in patents as a key structural feature for selective PDE inhibition [1]. Acquiring this precise scaffold is essential for structure-activity relationship (SAR) studies and hit-to-lead optimization.

Synthetic Intermediate

The compound's well-defined physicochemical properties, including its moderate lipophilicity (LogP 2.6) [2] and solid crystalline nature with a distinct melting point , make it a reliable intermediate for multi-step organic syntheses. It is particularly useful in reactions where a stable, easily purifiable, and functionalized nicotinamide building block is required.

Analytical Reference Standard

Due to its unique combination of physical properties (e.g., melting point of 117-120°C, LogP of 2.6) and well-defined commercial availability at ≥95% purity [3], this compound can serve as a reference standard for developing or calibrating analytical methods, such as HPLC or LC-MS, especially when analyzing related nicotinamide derivatives with varying lipophilicities.

Application
Selection Property
Validation Focus
Organoselenium synthesis research
Catalyst identity and functional validation
Verify catalytic activity in diselenide reactions
Medicinal chemistry scaffold
N-benzyl substitution pattern
Confirm target selectivity in kinase/PDE assays
Multi-step organic synthesis
Handling and purity specification
Confirm melting point and purity before use
Analytical reference standard
Well-defined LogP and melting point
Establish retention time and identity in HPLC/LC-MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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